

# Application Note: Mass Spectrometry Analysis of Apixaban Impurities

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Compound of Interest		
Compound Name:	4,5-Dehydro Apixaban	
Cat. No.:	B601577	Get Quote

#### Introduction

Apixaban is an oral anticoagulant that acts as a direct factor Xa inhibitor, widely prescribed for the prevention and treatment of thromboembolic events.[1] The manufacturing process and storage of Apixaban can lead to the formation of various impurities, which may impact its safety and efficacy.[1] Therefore, robust analytical methods are crucial for the identification, quantification, and control of these impurities to ensure the quality of the drug product. This application note describes a comprehensive approach using Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Apixaban impurities, including those generated under forced degradation conditions.

#### Forced Degradation and Impurity Profile

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[2][3] Apixaban has been shown to be susceptible to degradation under hydrolytic (acidic and basic) conditions, while it remains relatively stable under oxidative, thermal, and photolytic stress.[2][3][4]

Under acidic and basic hydrolysis, several degradation products have been identified.[3] Notably, hydrolysis of the oxopiperidine and tetrahydro-oxo-pyridine moieties of Apixaban has been observed.[2][5] A study identified five degradation products under these conditions, with some being positional isomers.[3] In addition to degradation products, process-related impurities, including potential genotoxic impurities (GTIs) and dimer impurities, must also be monitored and controlled.[1][6]



### **Key Impurities of Apixaban:**

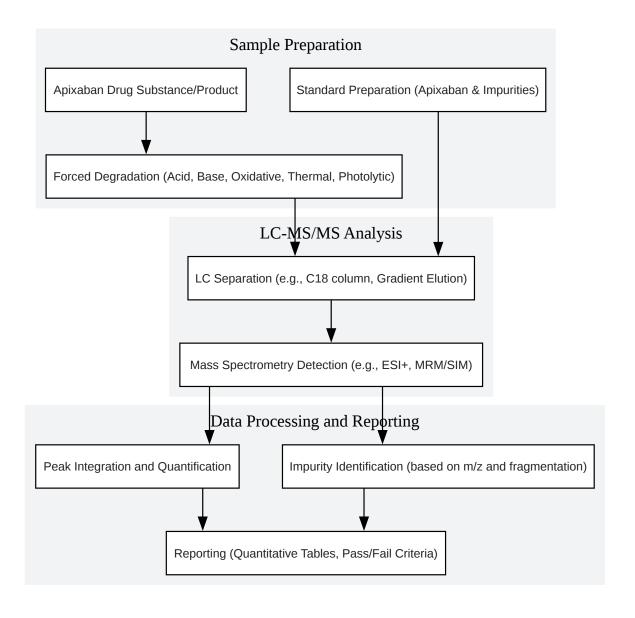
- Degradation Products: Formed under stress conditions, primarily hydrolysis.
- Genotoxic Impurities (GTIs): Potentially carcinogenic impurities that may arise from the manufacturing process.[1]
- Dimer Impurities: Impurities with a dimeric structure of Apixaban.[6]

Analytical Approach: LC-MS/MS

A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the preferred technique for the analysis of Apixaban impurities.[1] This approach allows for the separation, identification, and quantification of impurities even at trace levels.

## **Logical Workflow for Apixaban Impurity Analysis**





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Caption: A logical workflow for the analysis of Apixaban impurities.

### **Protocols**

## **Protocol 1: Forced Degradation Study of Apixaban**

This protocol outlines the procedure for conducting forced degradation studies on Apixaban to identify potential degradation products.



1.	Materials	and	Reagents:
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- Apixaban Active Pharmaceutical Ingredient (API)
- Hydrochloric Acid (HCl), 0.1 M
- Sodium Hydroxide (NaOH), 0.1 M
- Hydrogen Peroxide (H2O2), 3%
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid
- Ammonium Formate
- 2. Equipment:
- LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
- pH meter
- Analytical balance
- Volumetric flasks and pipettes
- Thermostatic oven
- Photostability chamber
- 3. Procedure:
- 3.1. Preparation of Stock Solution:



 Accurately weigh and dissolve a known amount of Apixaban in methanol to prepare a stock solution of 1 mg/mL.

#### 3.2. Stress Conditions:

- Acid Hydrolysis: Mix 1 mL of Apixaban stock solution with 9 mL of 0.1 M HCl. Keep the solution at 80°C for a specified duration (e.g., 24 hours).[5]
- Base Hydrolysis: Mix 1 mL of Apixaban stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 80°C for a specified duration (e.g., 24 hours).[5]
- Oxidative Degradation: Mix 1 mL of Apixaban stock solution with 9 mL of 3% H<sub>2</sub>O<sub>2</sub>. Keep the solution at room temperature for a specified duration (e.g., 24 hours).
- Thermal Degradation: Place the solid Apixaban powder in a thermostatic oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 48 hours).
- Photolytic Degradation: Expose the solid Apixaban powder or a solution of Apixaban to light in a photostability chamber according to ICH guidelines.
- 3.3. Sample Preparation for LC-MS Analysis:
- After the specified stress period, neutralize the acidic and basic solutions with an appropriate amount of base or acid, respectively.
- Dilute the stressed samples with a suitable mobile phase to an appropriate concentration for LC-MS analysis.

## Protocol 2: LC-MS/MS Method for Quantification of Apixaban Impurities

This protocol provides a general LC-MS/MS method for the separation and quantification of Apixaban and its impurities.

1. Chromatographic Conditions:



Parameter	Condition
Column	C18 column (e.g., 150 mm x 3.0 mm, 2.7 µm)[1]
Mobile Phase A	0.1% Formic Acid in Water or 10mM Ammonium Formate (pH 3.8)[7]
Mobile Phase B	Acetonitrile[8]
Gradient	A time-based gradient from a high aqueous composition to a high organic composition to ensure separation of all impurities.
Flow Rate	0.5 mL/min
Column Temperature	25°C[8]
Injection Volume	5 μL[7]

#### 2. Mass Spectrometry Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[9]
Scan Mode	Multiple Reaction Monitoring (MRM) for quantification or Selected Ion Monitoring (SIM) [1][9]
Source Temperature	120°C[7]
Desolvation Temperature	120°C[7]
Capillary Voltage	3.50 kV[7]
Cone Voltage	50 V[7]

#### 3. Data Acquisition and Processing:

 Acquire data using the MRM mode for known impurities and a full scan mode to screen for unknown impurities.



- Integrate the peak areas of the impurities and the internal standard (if used).
- Quantify the impurities using a calibration curve prepared from reference standards.

## **Experimental Workflow for Impurity Quantification**



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Caption: A workflow for the quantitative analysis of Apixaban impurities.



## **Data Presentation**

**Table 1: Identified Impurities of Apixaban and their Mass** 

Spectrometric Data

Impurity Name/ID	Туре	Precursor Ion (m/z)	Key Product lons (m/z)	Reference
Impurity F	Genotoxic	437.2	-	[1]
Impurity G	Genotoxic	525.2	-	[1]
Impurity H	Genotoxic	569.1	-	[1]
Dimer Impurity I	Dimer	751	-	[6]
Dimer Impurity II	Dimer	767	-	[6]
Degradation Product 1	Hydrolytic	-	-	[3]
Degradation Product 2 (Novel)	Hydrolytic	-	-	[3]
Degradation Product 3	Hydrolytic	-	-	[3]
Degradation Product 4	Hydrolytic	-	-	[3]
Degradation Product 5 (Novel)	Hydrolytic	-	-	[3]
Genotoxic Impurity	Genotoxic	392.2	-	[9]

Note: Specific product ion data is often proprietary or not fully disclosed in all public literature.

## Table 2: Quantitative LC-MS/MS Method Validation Parameters



Parameter	Result	Reference
Linearity Range (Genotoxic Impurity)	10 - 100 ng/mL	[9]
Average Recovery (Genotoxic Impurity)	101.5%	[9]
RSD (Genotoxic Impurity)	1.7%	[9]
LLOQ (Genotoxic Impurity)	5.038 ng/mL	[9]
LLOD (Genotoxic Impurity)	2.015 ng/mL	[9]
Linearity Range (Apixaban in plasma)	1.00 - 301.52 ng/mL	[10]
LLOQ (Apixaban in plasma)	1.0 ng/mL	[10]

This application note provides a framework for the analysis of Apixaban impurities using mass spectrometry. For specific applications, method development and validation should be performed according to the relevant regulatory guidelines.

## References

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